molecular formula C8H7ClFNO B13680221 2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride

Cat. No.: B13680221
M. Wt: 187.60 g/mol
InChI Key: PJTFGFPMQRAJMO-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride is a chemical compound with the molecular formula C8H7ClFNO It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzimidoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride: Similar in structure but with a methoxy group instead of a methyl group.

    2-Fluoro-N-hydroxy-5-chlorobenzimidoyl Chloride: Contains a chlorine atom instead of a methyl group.

    2-Fluoro-N-hydroxy-5-ethylbenzimidoyl Chloride: Features an ethyl group instead of a methyl group.

Uniqueness

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methyl group provides steric hindrance, affecting its interactions with other molecules and its overall stability. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

2-fluoro-N-hydroxy-5-methylbenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO/c1-5-2-3-7(10)6(4-5)8(9)11-12/h2-4,12H,1H3

InChI Key

PJTFGFPMQRAJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=NO)Cl

Origin of Product

United States

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